DAz-1

Beschreibung

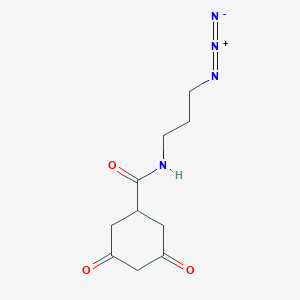

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3/c11-14-13-3-1-2-12-10(17)7-4-8(15)6-9(16)5-7/h7H,1-6H2,(H,12,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZUOTZOCOMDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C(=O)NCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of the DAZ1 Gene in Male Fertility: A Technical Guide

Executive Summary: The Deleted in Azoospermia 1 (DAZ1) gene is a critical factor in human spermatogenesis, exclusively expressed in germ cells. As a member of the Y-chromosomal Azoospermia Factor c (AZFc) region, DAZ1 encodes an RNA-binding protein that post-transcriptionally regulates gene expression, primarily by activating the translation of specific mRNAs essential for sperm development. Deletions of the DAZ1 gene, often along with other DAZ gene copies in the AZFc region, are one of the most common known genetic causes of male infertility, leading to severe oligozoospermia or non-obstructive azoospermia. This guide provides an in-depth review of the genomic organization, molecular function, clinical significance, and key experimental methodologies related to the DAZ1 gene, intended for researchers and professionals in reproductive biology and drug development.

Introduction to the DAZ Gene Family

The DAZ gene family consists of three highly conserved genes encoding RNA-binding proteins that are essential for gametogenesis: BOULE, DAZL (DAZ-Like), and DAZ.[1][2] These proteins play pivotal roles in regulating the translation of specific mRNAs during germ cell development.[3] The ancestral gene, Boule, is found in species ranging from sea anemones to humans.[4] A gene duplication event in early vertebrate evolution gave rise to Dazl, which is located on an autosome and is crucial for both spermatogenesis and oogenesis.[2][4][5] In primate evolution, Dazl was transposed to the Y chromosome, amplified, and pruned, resulting in the multi-copy DAZ gene cluster, which is specific to higher primates and plays a testis-specific role.[2][4] The human DAZ gene family member, DAZ1, is a key component of this Y-chromosomal cluster and is a primary focus for research into the genetic basis of male infertility.[2]

Genomic Organization and Expression of DAZ1

The DAZ1 gene is located on the long arm of the human Y chromosome in the AZFc region, specifically at band Yq11.223.[6] The AZFc region contains a complex arrangement of amplicons and palindromic sequences, which has led to the presence of four copies of the DAZ gene: DAZ1, DAZ2, DAZ3, and DAZ4.[6][7] These genes are arranged in two pairs within palindromic structures (P1 and P2).[6]

Each DAZ gene is characterized by the presence of a highly conserved RNA Recognition Motif (RRM) domain, which is essential for binding to target mRNAs.[5][6] Additionally, the genes contain a variable number of tandem repeats of a 72-base-pair exon, known as the "DAZ repeat".[6][7] This repeat encodes a 24-amino acid sequence that mediates protein-protein interactions.[5]

Gene expression of DAZ1 is highly restricted to the testis, specifically within pre-meiotic germ cells such as spermatogonia.[1][6][8] This specific expression pattern suggests a primary role in the early stages of spermatogenesis, before the commencement of meiosis.[7]

Molecular Function of the DAZ1 Protein

DAZ1 is an RNA-binding protein that functions as a post-transcriptional regulator of gene expression. Its primary mechanism of action is the activation of translation of specific mRNAs that are crucial for germ cell development.[1][9]

The key functional domains of the DAZ1 protein are:

-

RNA Recognition Motif (RRM): This domain binds to specific sequences in the 3' untranslated region (3'-UTR) of target mRNAs.[2][5] The autosomal homolog, DAZL, has been shown to have a high affinity for GUU triplets in the 3'-UTR.[10]

-

DAZ Repeats: These repeats act as a scaffold for protein-protein interactions, allowing DAZ1 to recruit other components of the translational machinery.[5]

DAZ1 stimulates translation by interacting with Poly(A)-Binding Protein (PABP), which in turn promotes the initiation of translation.[7][9] This interaction is crucial for activating mRNAs that may otherwise remain dormant in developing germ cells.[9] The function of DAZ1 can be modulated by other interacting proteins. For instance, DAZ-Associated Protein 1 (DAZAP1) can also bind to DAZ1, and this interaction appears to be mutually exclusive with PABP binding.[7][10] Phosphorylation can induce the dissociation of the DAZ1-DAZAP1 complex, potentially allowing DAZ1 to then bind PABP and activate translation.[7]

Role of DAZ1 in Spermatogenesis

Spermatogenesis is a complex, multi-stage process involving the proliferation of spermatogonia, meiotic division of spermatocytes, and the morphological transformation of spermatids into spermatozoa.[11] DAZ1 and its family members are integral to this process. While the autosomal DAZL protein is involved from early primordial germ cell formation through meiosis, the Y-chromosomal DAZ1 protein functions at later stages of germ cell development, particularly in the progression from spermatogonia.[1][9] Its expression in spermatogonia suggests a pre-meiotic role, potentially in ensuring these cells are properly prepared to enter the meiotic pathway.[7][8] The targeted activation of specific mRNAs by DAZ1 is thought to be essential for the successful completion of meiosis and the subsequent development of haploid gametes.[9]

Clinical Significance: DAZ1 Deletions and Male Infertility

Deletions within the AZFc region of the Y chromosome, which invariably remove the DAZ gene cluster (including DAZ1), are the most frequently identified molecular genetic cause of non-obstructive azoospermia (a complete absence of sperm in the ejaculate) and severe oligozoospermia (a very low sperm count).[1][12][13] It is estimated that complete AZFc deletions, including the loss of all DAZ copies, are found in 12-15% of men with azoospermia.[1]

The number of DAZ gene copies appears to be critical, suggesting a dosage effect.[9][14] Men with partial deletions (e.g., retaining only two of the four DAZ copies) often present with a less severe phenotype, such as oligozoospermia, compared to men with complete deletions who more commonly have azoospermia.[7][14] Specifically, deletions of the DAZ1 and DAZ2 copies have been significantly associated with spermatogenic failure.[7][9]

Quantitative Analysis of DAZ1 in Male Infertility

Quantitative data from various studies underscore the importance of DAZ1 gene dosage and expression in male fertility. The findings are summarized below.

| Study Population & Condition | Gene Analyzed | Key Quantitative Finding | Reference |

| 139 men with male factor infertility | DAZ Gene Copies | 92.8% (129/139) had 4 copies; 4.3% (6/139) had 2 copies; 2.9% (4/139) had 0 copies. | [14] |

| Cohort of azoospermic men | DAZ Gene Cluster | Deletions were identified in 12-15% of the cohort. | [1] |

| Chinese men with idiopathic azoospermia or severe oligozoospermia | DAZ1/DAZ2 Copies | A significantly higher frequency of DAZ1/DAZ2 partial deletions was observed compared to controls. | [7] |

| 50 infertile Iraqi men with Non-Obstructive Azoospermia (NOA) | DAZ1 Expression | 92% (46/50) of patients showed low levels of DAZ1 mRNA expression in testicular tissue. | [15] |

| NOA patients with different testicular histologies | DAZ1 Expression | Expression was highest in hypospermatogenesis and significantly lower in samples with Sertoli-Cell Only Syndrome. | [15] |

Key Experimental Methodologies

The study of the DAZ1 gene and its role in infertility relies on several key molecular techniques.

DAZ Gene Deletion Screening

The standard method for detecting AZFc deletions, including the DAZ1 gene, is multiplex Polymerase Chain Reaction (PCR).

-

Principle: This method uses multiple primer pairs targeting specific Sequence-Tagged Sites (STS) within the AZF regions of the Y chromosome. Genomic DNA is extracted from a patient's blood leukocytes.

-

Protocol:

-

DNA Extraction: Isolate high-quality genomic DNA from a whole blood sample.

-

Multiplex PCR: Perform PCR using a master mix containing multiple STS primer pairs for the AZFa, AZFb, and AZFc regions, along with a control primer pair (e.g., for the SRY gene).

-

Gel Electrophoresis: Separate the PCR products on an agarose gel.

-

Analysis: The absence of a specific PCR product (band) on the gel, which is present in a fertile control male, indicates a deletion of that STS marker. The absence of all DAZ/AZFc markers indicates a complete AZFc deletion.

-

-

Copy Number Analysis: To distinguish between the highly similar DAZ genes and determine copy number, a more specialized PCR-based method involving digestion with sequence family variant (SFV)-specific restriction enzymes is employed.[14]

Gene Expression Analysis

Quantitative Real-Time PCR (qPCR) is used to measure the expression level of DAZ1 mRNA in testicular tissue.

-

Principle: This technique quantifies the amount of a specific mRNA transcript in a sample.

-

Protocol:

-

Tissue Biopsy: Obtain a testicular tissue sample via Testicular Sperm Aspiration (TESA) or biopsy.

-

RNA Extraction: Isolate total RNA from the tissue.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template.

-

qPCR: Perform real-time PCR using primers specific for DAZ1 and a reference (housekeeping) gene. The amplification is monitored in real-time using a fluorescent dye.

-

Analysis: The expression level of DAZ1 is calculated relative to the reference gene. A lower expression level is indicative of reduced gene activity, which correlates with spermatogenic failure.[15]

-

Animal Models

Dazl knockout (KO) mouse models are invaluable for studying the function of the DAZ gene family.

-

Model: A constitutive knockout is generated by deleting the Dazl gene in all cells.[16]

-

Phenotype: Male Dazl KO mice are sterile and exhibit a block in spermatogenesis at the meiotic prophase, with a gradual loss of germ cells.[17][18]

-

Human Gene Rescue Experiments: Studies using transgenic mice that express human DAZ or DAZL on a mouse Dazl KO background have shown that the human genes can only partially rescue the infertility phenotype.[18][19] Germ cells are established, but meiosis does not progress to completion, indicating a functional divergence between the human and mouse proteins and suggesting that the primate-specific DAZ genes have evolved specialized roles.[18]

Molecular Pathways and Interactions

The DAZ1 protein functions within a network of protein-RNA and protein-protein interactions to regulate translation. The diagrams below illustrate these key relationships and experimental workflows.

Conclusion and Future Directions

The DAZ1 gene is unequivocally a cornerstone of male fertility in humans. Its role as an RNA-binding protein that activates the translation of key developmental mRNAs places it at a critical control point in spermatogenesis. Deletions of DAZ1 and its paralogs in the AZFc region represent a significant and well-characterized cause of idiopathic male infertility.

Future research should focus on several key areas:

-

Target Identification: Comprehensive identification of the full spectrum of mRNA targets for DAZ1 is needed to fully understand the molecular pathways it governs.

-

Functional Redundancy: Further elucidation of the specific versus redundant functions of the four DAZ gene copies (DAZ1-4) will clarify the genotype-phenotype correlations observed in partial deletions.

-

Therapeutic Strategies: While replacing a deleted gene is not currently feasible, understanding the downstream targets of DAZ1 could reveal pathways that are amenable to pharmacological modulation, potentially offering therapeutic avenues for certain types of male infertility.

-

Epigenetic Regulation: Investigating the epigenetic control of DAZ1 expression may uncover additional mechanisms contributing to spermatogenic failure.

A deeper understanding of DAZ1 biology will continue to provide critical insights into human reproduction and may pave the way for novel diagnostic and therapeutic approaches for male infertility.

References

- 1. The roles of the DAZ family in spermatogenesis: More than just translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DAZ protein family - Wikipedia [en.wikipedia.org]

- 3. Role of the DAZ genes in male fertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DAZ Family Proteins, Key Players for Germ Cell Development [ijbs.com]

- 6. DAZ1 - Wikipedia [en.wikipedia.org]

- 7. DAZ1 deleted in azoospermia 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. genecards.org [genecards.org]

- 9. Gene - DAZ1 [maayanlab.cloud]

- 10. DAZ Family Proteins, Key Players for Germ Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Biology of Spermatogenesis: Novel Targets of Apparently Idiopathic Male Infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 15. jbums.org [jbums.org]

- 16. Knockout Mice & Rats | Conditional and Constitutive | Taconic Biosciences [taconic.com]

- 17. DAZL is a master translational regulator of murine spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Partial rescue of the Dazl knockout mouse by the human DAZL gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

The Role of DAZ1 in Germ Cell Development: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the molecular mechanisms underpinning the function of the Deleted in Azoospermia 1 (DAZ1) protein in male germ cell development. This guide details its role in translational regulation, its key protein interactions, and the downstream cellular consequences of its activity.

Introduction

The Deleted in Azoospermia (DAZ) gene family, comprising DAZ, DAZL (DAZ-Like), and BOULE, encodes for a group of highly conserved RNA-binding proteins (RBPs) that are critical for gametogenesis.[1][2] The Y-linked DAZ1 gene is specific to higher primates and humans and is a primary candidate for the Azoospermia Factor c (AZFc) region on the Y chromosome.[3][4] Deletions within this region, which often include the four copies of the DAZ gene, are one of the most common genetic causes of non-obstructive azoospermia and severe oligozoospermia in men.[1][4][5]

DAZ1's expression is restricted to premeiotic germ cells, particularly spermatogonia, and it plays an indispensable role in the survival, proliferation, and differentiation of these cells.[3][4][6] This technical guide provides a comprehensive overview of the molecular mechanism of DAZ1, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex biological processes it governs.

Molecular Architecture and Localization

The DAZ1 protein possesses a conserved structure essential for its function. Key domains include:

-

RNA Recognition Motif (RRM): Located at the N-terminus, this highly conserved domain is responsible for binding to specific sequences within target messenger RNAs (mRNAs).[2][7]

-

DAZ Repeats: The C-terminus contains multiple repeats of a 24-amino acid sequence known as the DAZ repeat.[2][7] The number of these repeats can be variable.[4] This region is crucial for mediating protein-protein interactions, which are fundamental to DAZ1's function as a translational regulator.[8][9]

DAZ1 exhibits dynamic cellular localization. It is found in both the nucleus and cytoplasm of fetal gonocytes and spermatogonia.[3][6] As meiosis begins, the protein relocates predominantly to the cytoplasm, where it executes its primary function in translational control.[3][6]

Core Mechanism of Action: Translational Enhancement

The principal function of DAZ1 in germ cells is to act as a post-transcriptional regulator that enhances the translation of specific mRNAs.[1][3] This mechanism is critical for ensuring the timely and adequate production of proteins required for germ cell proliferation and differentiation.

Binding to Target mRNAs

DAZ1 selectively binds to the 3' untranslated regions (3'-UTRs) of its target mRNAs.[3][10] Through techniques like Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP), a consensus binding motif has been identified.

-

Binding Motif: The primary recognition sequence for DAZ1 is a UGUU motif.[10] Studies on its homolog DAZL have further refined this to a UGUU(U/A) sequence, often located in poly(A)-proximal regions of the 3'-UTR.[11][12] The presence and number of these motifs can influence the efficiency of translational activation.[10]

Recruitment of the Translation Machinery

Upon binding to a target mRNA, DAZ1 acts as a scaffold to recruit core components of the translation initiation machinery. The critical interaction is with the Poly(A)-Binding Protein (PABP), which binds to the poly(A) tail of mRNAs.[4][13]

-

DAZ1-PABP Interaction: The DAZ repeat domain of DAZ1 directly interacts with PABP (specifically PABPC1).[4][14]

-

mRNA Circularization: This interaction is thought to promote the "closed-loop" or "end-to-end" configuration of the mRNA, where the 5' cap and 3' poly(A) tail are brought into proximity. This structure is known to enhance ribosome recruitment and the efficiency of translation initiation.[15][16]

-

Translational Activation: By stabilizing this complex, DAZ1 promotes the efficient translation of its bound mRNA targets, which include many transcripts related to the cell cycle and proliferation.[10][14]

Key Protein Interactions and Signaling Networks

DAZ1 functions within a larger network of RBPs and signaling molecules to regulate germ cell fate.

The DAZ1 Interactome

Yeast two-hybrid screens and co-immunoprecipitation coupled with mass spectrometry have identified several key interacting partners:

-

DAZAP1 (DAZ-Associated Protein 1): A ubiquitously expressed RBP that binds to DAZ1 via the DAZ repeats.[8] DAZAP1 is itself a translational activator and is required for normal spermatogenesis.[15][16]

-

PUM2 (Pumilio-2): A human homolog of the Drosophila Pumilio protein, which is essential for maintaining germline stem cells. PUM2 forms a stable complex with DAZ1 and colocalizes with it in germ cells, suggesting a cooperative role in regulating germ cell development.[17]

-

PABPC1 (Poly(A)-Binding Protein Cytoplasmic 1): As described above, this is a central interaction for DAZ1's function in promoting translation.[4][14]

Downstream Cellular Processes and Signaling Pathways

DAZ1 deficiency has profound effects on germ cell homeostasis, leading to cell cycle dysregulation and apoptosis.[18][19] Recent studies using human embryonic stem cell models have linked DAZ deficiency to the dysregulation of several key signaling pathways.[18]

-

HMGA1 Upregulation: Deficiency of DAZ leads to the aberrant upregulation of the transcription factor HMGA1.[18]

-

p53 Activation and Apoptosis: Elevated HMGA1 can activate the p53 tumor suppressor gene, triggering downstream pathways that lead to increased apoptosis and the elimination of germ cells.[18][19]

-

MAPK/PI3K Pathway Dysregulation: The p53 activation is associated with the dysregulation of the MAPK and PI3K/AKT signaling axes, which are critical for cell survival, proliferation, and differentiation.[18] This mismatch between stress and survival signals may contribute to both infertility and an increased risk for testicular germ cell tumors.[18][20]

Quantitative Data Summary

Quantitative analysis of DAZ1 and its homolog DAZL reveals a direct correlation between their expression levels and the state of spermatogenesis.

Table 1: DAZL mRNA Transcript Levels in Human Testicular Tissue

This table summarizes data from studies using quantitative competitive RT-PCR (QC-RT-PCR) to measure DAZL transcript levels in testicular biopsies from azoospermic men with different underlying histopathologies.

| Testicular Histology | Mean DAZL Transcript Copies (per ng of total RNA) | Reference |

| Normal Spermatogenesis | 1.22 x 10⁶ - 1.63 x 10⁶ | [21] |

| Hypospermatogenesis / Maturation Arrest | 1.19 x 10⁵ - 2.82 x 10⁵ | [21] |

| Sertoli Cell-Only Syndrome (SCOS) | 2.83 x 10⁴ - 1.23 x 10⁵ | [21] |

Note: A significant decrease in DAZL transcripts is observed with increasing severity of spermatogenic failure (P < 0.0001).[21] A similar trend of reduced DAZ expression is seen in patients with SCOS or spermatocyte arrest.[22][23]

Table 2: Effect of Conditional Dazl Knockout on Spermatogonial Differentiation in Mice

This table shows the impact of Dazl deletion on the differentiation of progenitor spermatogonia (ZBTB16-positive) into differentiating spermatogonia (KIT-positive) in a conditional mouse model.

| Genotype | Ratio of KIT+ to ZBTB16+ Cells (Differentiation Rate) | P-value (vs. Control) | Reference |

| Control | ~65% | - | [11] |

| Dazl cKO (Mosaic Tubules) | ~35% | 1.06 x 10⁻⁴ | [11] |

| Dazl cKO (DAZL-Negative Tubules) | ~25% | 1.40 x 10⁻⁶ | [11] |

Note: The absence of DAZL significantly impairs the differentiation of progenitor spermatogonia.[11]

Key Experimental Protocols

The following protocols are foundational for investigating the molecular function of DAZ1.

PAR-CLIP for Identification of in vivo RNA Targets

Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) is used to identify the direct binding sites of an RBP on its RNA targets at single-nucleotide resolution.

Methodology:

-

Cell Culture and Labeling: Culture cells (e.g., DAOY cell line expressing endogenous DAZ1) and incorporate a photoactivatable ribonucleoside analog, such as 4-thiouridine (4-SU), into nascent RNA transcripts.[14]

-

UV Crosslinking: Expose the cells to 365 nm UV light to induce covalent crosslinks between the 4-SU-containing RNA and directly interacting proteins (like DAZ1).

-

Cell Lysis and Immunoprecipitation: Lyse the cells and perform partial RNase T1 digestion to fragment the RNA. Immunoprecipitate the DAZ1-RNA complexes using a DAZ1-specific antibody conjugated to magnetic beads.

-

RNA End-Repair and Ligation: Dephosphorylate the 3' ends of the crosslinked RNA fragments and ligate a 3' adapter. Radiolabel the 5' ends with ³²P-ATP.

-

Protein Separation and Transfer: Separate the protein-RNA complexes by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

RNA Isolation: Excise the membrane region corresponding to the molecular weight of the DAZ1-RNA complex and digest the protein with proteinase K to release the RNA fragments.

-

Library Preparation and Sequencing: Ligate a 5' adapter to the isolated RNA fragments, reverse transcribe them into cDNA, and perform high-throughput sequencing.

-

Bioinformatic Analysis: Align reads to the genome. The characteristic T-to-C transitions at the crosslinking site (resulting from 4-SU) identify the precise RBP binding sites.[10][14]

Co-Immunoprecipitation and Mass Spectrometry (Co-IP/MS)

This protocol is used to identify proteins that form complexes with DAZ1 within the cell.

Methodology:

-

Cell Line Generation: Generate a stable cell line (e.g., DAOY) that overexpresses an epitope-tagged version of DAZ1 (e.g., DAZ1-FLAG).[14]

-

Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with anti-FLAG antibody-conjugated beads to capture the DAZ1-FLAG protein and its interacting partners.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the protein complexes from the beads.

-

Protein Separation: Separate the eluted proteins by SDS-PAGE. The gel can be visualized with silver staining.[14]

-

In-Gel Digestion: Excise the entire protein lane from the gel and digest the proteins into smaller peptides using trypsin.

-

Mass Spectrometry: Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the proteins present in the original complex.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This method is used to accurately measure the transcript levels of DAZ1 in testicular tissue samples.

Methodology:

-

Sample Collection: Obtain testicular biopsies from patients.[22][24]

-

RNA Extraction: Isolate total RNA from the tissue samples using a standard extraction method (e.g., TRIzol).

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the qPCR reaction using a master mix containing a fluorescent dye (e.g., SYBR Green), gene-specific primers for DAZ1, and primers for a stable housekeeping gene (e.g., β-actin) for normalization.[25]

-

Thermocycling and Data Acquisition: Perform the reaction in a real-time PCR machine. The protocol typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[25] Fluorescence is measured at each cycle.

-

Data Analysis: Determine the cycle threshold (Ct) value for both DAZ1 and the housekeeping gene. Calculate the relative or absolute expression of DAZ1 using a method like the 2-ΔΔCt method or by comparing to a standard curve of known concentrations.[24][25]

Conclusion

DAZ1 is a primate-specific, germ-cell-expressed RNA-binding protein that is fundamental to male fertility. Its primary mechanism of action is the enhancement of translation of a specific suite of mRNAs, particularly those involved in cell cycle progression and proliferation. It achieves this by binding to UGUU motifs in the 3'-UTR of target transcripts and recruiting the PABP-dependent translation initiation machinery. DAZ1 operates within a complex network of protein interactions, and its absence leads to a signaling cascade involving HMGA1 and p53, resulting in germ cell apoptosis and differentiation failure. The strong correlation between reduced DAZ1/DAZL expression and the severity of spermatogenic defects underscores its critical role and highlights it as a potential diagnostic marker and a target for therapeutic strategies aimed at treating male infertility.

References

- 1. The roles of the DAZ family in spermatogenesis: More than just translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DAZ Family Proteins, Key Players for Germ Cell Development [ijbs.com]

- 3. genecards.org [genecards.org]

- 4. DAZ1 deleted in azoospermia 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. DAZ Family Proteins, Key Players for Germ Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of two novel proteins that interact with germ-cell-specific RNA-binding proteins DAZ and DAZL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. DAZL mediates a broad translational program regulating expansion and differentiation of spermatogonial progenitors | eLife [elifesciences.org]

- 12. DAZL mediates a broad translational program regulating expansion and differentiation of spermatogonial progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Primate‐Specific DAZ Regulates Translation of Cell Proliferation‐Related mRNAs and is Essential for Maintenance of Spermatogonia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DAZAP1, an RNA-binding protein required for development and spermatogenesis, can regulate mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DAZAP1, an RNA-binding protein required for development and spermatogenesis, can regulate mRNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Deficiency of DAZ genes links testicular germ cell tumorigenesis and infertility: evidence from human embryonic stem cell germline differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Male germ cell apoptosis: regulation and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Germ cell determination and the developmental origin of germ cell tumors | Development | The Company of Biologists [journals.biologists.com]

- 21. academic.oup.com [academic.oup.com]

- 22. Investigation of DAZ and RBMY1 gene expression in human testis by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Evaluation of DAZ1 Gene Expression in Spermatogenic Failure among Infertile Non-Obstructive Azoospermic Iraqi Males - Journal of Babol University of Medical Sciences - مجله علمی دانشگاه علوم پزشکی بابل [jbums.org]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide on DAZ1 RNA Binding Protein: Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Deleted in Azoospermia 1 (DAZ1) protein is an RNA-binding protein (RBP) that plays a pivotal role in spermatogenesis.[1] Encoded by a gene on the Y chromosome, its expression is restricted to germ cells.[2][3] DAZ1 is a member of the DAZ family of proteins, which are critical for germ cell development and fertility.[2][4] Functionally, DAZ1 is a key regulator of mRNA translation, primarily acting to enhance the translation of a specific subset of transcripts essential for the progression of spermatogenesis.[5] Deletions or mutations in the DAZ1 gene are strongly associated with male infertility, highlighting its importance in human reproduction.[2] This technical guide provides a comprehensive overview of DAZ1's known RNA targets, its role in cellular signaling pathways, and detailed methodologies for its study.

DAZ1 RNA Binding Protein: Core Functions and Interactions

DAZ1 contains a conserved RNA Recognition Motif (RRM) that facilitates its binding to target mRNAs, typically within their 3'-untranslated regions (3'-UTRs).[2][5] A key discovery has been the identification of a consensus binding motif, UGUU, within the 3'-UTR of DAZ1 target transcripts.[5] By binding to these motifs, DAZ1 recruits the poly(A)-binding protein (PABP), which in turn interacts with the translation initiation machinery to enhance the translation of otherwise quiescent mRNAs.[5]

DAZ1 Interacting Proteins

DAZ1 functions as part of a larger protein complex to exert its regulatory effects. Several interacting proteins have been identified, playing roles in modulating DAZ1's function and downstream effects.

| Interacting Protein | Method of Identification | Putative Function in Complex |

| DAZAP1 | Yeast Two-Hybrid | A scaffolding protein that can modulate DAZ1's interaction with other factors.[6][7][8] |

| PUM2 | Co-immunoprecipitation | A translational repressor that may work in concert with DAZ1 to fine-tune gene expression.[2] |

| DAZL | Co-immunoprecipitation | An autosomal homolog of DAZ1, suggesting functional redundancy or cooperative regulation.[8] |

| DAZAP2 | Yeast Two-Hybrid | An associated protein with a less defined role in the DAZ1 complex.[8] |

Quantitative Analysis of DAZ1 RNA Targets

Recent studies employing Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) followed by sequencing (PAR-CLIP-seq) have identified a comprehensive set of DAZ1 RNA targets. Integrative analysis with Ribosome Profiling (Ribo-seq) has further elucidated the functional consequences of these binding events on translation.

A landmark study identified 2,357 DAZ1-bound mRNAs in a human cell line.[5] Subsequent Ribo-seq analysis upon DAZ1 knockdown revealed that the translational efficiency of 796 of these target transcripts was significantly decreased, confirming DAZ1's role as a translational activator.[5]

Key DAZ1 Target Genes Involved in Cell Cycle Regulation

Among the identified targets, a significant enrichment for genes involved in cell cycle progression was observed. Two notable examples are SMC2 and RAD21, both crucial components of the cohesin complex, which is essential for sister chromatid cohesion during mitosis and meiosis.[5][9]

| Target Gene | Binding Site Location | Change in Translational Efficiency (upon DAZ1 knockdown) |

| SMC2 | 3'-UTR | Decreased[5] |

| RAD21 | 3'-UTR | Decreased[5] |

| CDC25A | 3'-UTR | Predicted Target |

Signaling Pathways Regulated by DAZ1

DAZ1's regulation of specific mRNA targets has significant implications for cellular signaling pathways, particularly those governing cell cycle progression and apoptosis.

DAZ1 and the Regulation of the G1/S Transition

By promoting the translation of key cell cycle regulators, DAZ1 plays a crucial role in the G1/S transition, a critical checkpoint for cell cycle entry. The translational upregulation of proteins like CDC25A, a phosphatase that activates cyclin-dependent kinases (CDKs), facilitates the progression from the G1 to the S phase of the cell cycle.[10][11]

DAZ1 and the Apoptosis Pathway in Germ Cells

The DAZ family of proteins has been implicated in the regulation of apoptosis, or programmed cell death, a critical process for eliminating defective germ cells during spermatogenesis. While the direct targets of DAZ1 within the apoptosis pathway are still under investigation, it is hypothesized that DAZ1 may regulate the translation of key members of the Bcl-2 family of proteins, which are central regulators of mitochondrial-mediated apoptosis.

Experimental Protocols

A variety of molecular biology techniques are employed to study DAZ1's function, its RNA targets, and its protein interactors. Below are detailed workflows for key experimental approaches.

Workflow for Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)

PAR-CLIP is a powerful technique to identify the direct binding sites of an RBP on a transcriptome-wide scale.

Detailed Protocol for PAR-CLIP:

-

Cell Culture and Labeling: Culture cells in media supplemented with 100 µM 4-thiouridine (4-SU) for 12-16 hours to allow for incorporation into nascent RNA transcripts.

-

UV Crosslinking: Wash cells with PBS and irradiate with 0.15 J/cm² of 365 nm UV light on ice to induce covalent crosslinks between 4-SU-containing RNA and interacting proteins.

-

Cell Lysis and Partial RNA Digestion: Lyse cells in a suitable lysis buffer and treat with RNase T1 (1 U/µl) to partially digest the RNA, leaving short fragments protected by the bound RBP.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to DAZ1 coupled to magnetic beads to immunoprecipitate the DAZ1-RNA complexes.

-

Washes: Stringently wash the beads to remove non-specifically bound proteins and RNA.

-

Dephosphorylation and Radiolabeling: Treat the bead-bound complexes with alkaline phosphatase to remove the 3' phosphate, followed by radiolabeling of the 5' end with γ-³²P-ATP using T4 polynucleotide kinase.

-

SDS-PAGE and Membrane Transfer: Elute the complexes and separate them by SDS-PAGE. Transfer the proteins and crosslinked RNA to a nitrocellulose membrane.

-

RNA Isolation: Excise the membrane region corresponding to the size of the DAZ1-RNA complex and treat with Proteinase K to digest the protein and release the RNA fragments.

-

Adapter Ligation and RT-PCR: Ligate 3' and 5' adapters to the isolated RNA fragments. Perform reverse transcription followed by PCR amplification to generate a cDNA library.

-

Sequencing and Analysis: Sequence the cDNA library using a high-throughput sequencing platform. Analyze the sequencing data by aligning reads to the reference genome and identifying peaks that represent DAZ1 binding sites. T-to-C conversions in the reads are indicative of crosslinking events.

Workflow for Yeast Two-Hybrid (Y2H) Screening

Y2H is a genetic method used to identify protein-protein interactions.

Detailed Protocol for Yeast Two-Hybrid Screening:

-

Vector Construction: Clone the full-length coding sequence of DAZ1 into a "bait" vector (e.g., pGBKT7), which fuses DAZ1 to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).

-

Library Screening: Obtain a pre-made human testis cDNA "prey" library (e.g., in pGADT7), where the cDNAs are fused to the activation domain (AD) of the same transcription factor.

-

Yeast Transformation: Co-transform the bait plasmid and the prey library into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

-

Selection of Transformants: Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells that have taken up both the bait and a prey plasmid.

-

Screening for Interactions: Replica-plate the colonies onto high-stringency selective medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade). Only yeast cells where the bait and prey proteins interact will be able to activate the reporter genes (HIS3 and ADE2) and grow on this medium.

-

β-Galactosidase Assay: As an additional reporter, perform a β-galactosidase filter lift assay. Interacting proteins will also activate the lacZ reporter gene, leading to the production of a blue color in the presence of X-gal.

-

Plasmid Rescue and Sequencing: Isolate the prey plasmids from the positive yeast colonies. Sequence the cDNA insert to identify the protein that interacts with DAZ1.

-

Validation: Confirm the interaction using other methods such as co-immunoprecipitation.

Conclusion and Future Directions

DAZ1 is a critical regulator of spermatogenesis, primarily functioning as a translational activator of a specific set of mRNAs. Its role in promoting the translation of cell cycle regulators underscores its importance in germ cell proliferation and differentiation. The identification of DAZ1's RNA targets and interacting proteins has provided significant insights into its molecular mechanisms.

Future research should focus on further elucidating the complete repertoire of DAZ1's RNA targets in different stages of germ cell development and validating their functional significance. A deeper understanding of the signaling pathways regulated by DAZ1 will be crucial for developing targeted therapies for male infertility. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted roles of DAZ1 and its potential as a therapeutic target.

References

- 1. CLIP: Crosslinking and ImmunoPrecipitation of In Vivo RNA Targets of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Distribution of the DAZ gene transcripts in human testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CLIP: Crosslinking and ImmunoPrecipitation of In Vivo RNA Targets of RNA-Binding Proteins | Springer Nature Experiments [experiments.springernature.com]

- 5. Primate‐Specific DAZ Regulates Translation of Cell Proliferation‐Related mRNAs and is Essential for Maintenance of Spermatogonia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RIP – RNA immunoprecipitation protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. DAZ Family Proteins, Key Players for Germ Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Decreased Expression of CDC25A in Azoospermia as the Etiology of Spermatogenesis Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

Cellular Localization of DAZ1 in Testicular Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular and subcellular localization of the Deleted in Azoospermia 1 (DAZ1) protein within human testicular tissue. DAZ1, an RNA-binding protein encoded by a gene on the Y chromosome, is a critical factor in spermatogenesis. Understanding its precise location is paramount for elucidating its function in germ cell development and for developing therapeutic strategies for male infertility.

Data Presentation: DAZ1 Expression and Localization

While precise absolute quantification of DAZ1 protein across different human testicular cell types is not extensively documented in publicly available literature, a consensus on its relative expression and dynamic subcellular localization has been established through numerous immunohistochemical and gene expression studies. The following table summarizes these findings.

| Testicular Cell Type | Stage of Spermatogenesis | DAZ1 mRNA Expression Level | DAZ1 Protein Expression Level | Predominant Subcellular Localization |

| Fetal Gonocytes | Embryonic/Fetal | Present | Present | Nuclear and Cytoplasmic[1] |

| Spermatogonia | Spermatocytogenesis | High[2] | Robustly Expressed[3][4] | Primarily Nuclear[1][5] |

| Primary Spermatocytes | Meiosis I | Present[2] | Present[2][3] | Cytoplasmic (relocates from nucleus)[1][5] |

| Secondary Spermatocytes | Meiosis II | Decreasing | Not Detected[4] | - |

| Round Spermatids | Spermiogenesis | Low/Rare[3] | Low/Rarely Detected[3] | Cytoplasmic[1] |

| Elongating Spermatids | Spermiogenesis | Not Detected | Not Detected[4] | - |

| Sertoli Cells | Somatic Support Cells | Absent[6] | Absent | - |

| Leydig Cells | Somatic Steroidogenic Cells | Absent | Absent | - |

Table 1: Summary of DAZ1 expression and localization in human testicular cell types. Expression levels are relative based on qualitative data from cited literature.

Key Insights on DAZ1 Localization

DAZ1 expression is restricted to germ cells, primarily in the pre-meiotic stages.[2][3] A key feature of DAZ1 is its dynamic translocation from the nucleus to the cytoplasm as germ cells enter meiosis.[1][5] This subcellular shift is functionally significant:

-

Nuclear Localization: In spermatogonia, the nuclear presence of DAZ1 suggests a role in mRNA processing, splicing, or sequestration of specific transcripts prior to meiosis.[5]

-

Cytoplasmic Localization: In spermatocytes, the cytoplasmic localization aligns with its primary function as a regulator of mRNA translation, activating the synthesis of proteins required for meiotic progression and further germ cell development.[5]

This nucleocytoplasmic shuttling highlights a sophisticated mechanism of post-transcriptional gene regulation orchestrated by DAZ1 during the complex process of spermatogenesis.

Experimental Protocols

Determining the cellular localization of DAZ1 relies on highly specific and optimized experimental techniques. Below are detailed methodologies for the key experiments cited in the literature.

Protocol 1: Immunohistochemistry (IHC) for DAZ1 in Paraffin-Embedded Testicular Tissue

This protocol outlines the chromogenic detection of DAZ1 protein in formalin-fixed, paraffin-embedded (FFPE) human testicular sections.

1. Sample Preparation and Deparaffinization:

- Fix fresh testicular biopsy tissue (<4mm thick) in 10% neutral buffered formalin for 18-24 hours at room temperature.

- Dehydrate the tissue through a graded series of ethanol (e.g., 70%, 95%, 100%).

- Clear the tissue with xylene and embed in paraffin wax.

- Cut 5 µm thick sections using a microtome and mount on positively charged slides.

- Deparaffinize sections by incubating in two changes of xylene for 5 minutes each.

- Rehydrate sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each, followed by a final rinse in distilled water.[7]

2. Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER) to unmask the antigenic sites.

- Immerse slides in a staining container with 10 mM sodium citrate buffer (pH 6.0).

- Heat the container in a microwave or water bath to 95-100°C and maintain this temperature for 10-20 minutes.[7]

- Allow the slides to cool to room temperature for at least 20 minutes in the buffer.[7]

3. Immunostaining:

- Rinse sections twice with Phosphate Buffered Saline (PBS).

- Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature.[7]

- Wash slides three times in PBS for 5 minutes each.

- Block non-specific antibody binding by incubating sections with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature in a humidified chamber.

- Incubate the sections with a validated primary antibody against DAZ1, diluted in blocking buffer, overnight at 4°C in a humidified chamber.

- Wash slides three times in PBS for 5 minutes each.

- Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.[8]

- Wash slides three times in PBS for 5 minutes each.

- Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.[7]

4. Detection and Counterstaining:

- Develop the signal by adding 3,3'-diaminobenzidine (DAB) substrate solution and monitor for the appearance of a brown precipitate (typically 1-5 minutes).[7]

- Immerse slides in distilled water to stop the reaction.

- Counterstain the nuclei by immersing the slides in Hematoxylin for 1-2 minutes.[7]

- "Blue" the sections in running tap water.

- Dehydrate the sections through a graded ethanol series and clear in xylene.

- Mount the slides with a permanent mounting medium and apply a coverslip.

5. Visualization:

- Examine the sections under a brightfield microscope. DAZ1-positive cells will exhibit brown staining in the specific subcellular compartment (nucleus or cytoplasm), while nuclei will be stained blue.

Protocol 2: Western Blotting for DAZ1 Protein Expression

This protocol is used to confirm the presence and relative abundance of DAZ1 protein in total testicular lysates.

1. Protein Extraction:

- Homogenize fresh or frozen testicular tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

- Collect the supernatant containing the total protein lysate.

- Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Transfer:

- Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

- Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunodetection:

- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against DAZ1 overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

4. Visualization:

- Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system. The presence of a band at the expected molecular weight for DAZ1 confirms its expression. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Mandatory Visualizations

Diagram 1: Experimental Workflow for DAZ1 Immunohistochemistry

Caption: Workflow for Immunohistochemical (IHC) localization of DAZ1 protein.

Diagram 2: Dynamic Subcellular Localization of DAZ1 During Spermatogenesis

Caption: DAZ1 protein shifts from the nucleus to the cytoplasm during meiosis.

References

- 1. DAZ family proteins exist throughout male germ cell development and transit from nucleus to cytoplasm at meiosis in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DAZ Family Proteins, Key Players for Germ Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The roles of the DAZ family in spermatogenesis: More than just translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DAZL mediates a broad translational program regulating expansion and differentiation of spermatogonial progenitors | eLife [elifesciences.org]

- 5. Development & Reproduction [ksdb.org]

- 6. Investigation of DAZ and RBMY1 gene expression in human testis by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 8. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - KR [thermofisher.com]

The Expression and Role of DAZ1 During Spermatocyte Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Deleted in Azoospermia 1 (DAZ1) gene, a member of the DAZ gene family, encodes an RNA-binding protein crucial for successful spermatogenesis. Its expression is restricted to germ cells, and deletions in the AZFc region of the Y chromosome, where DAZ1 is located, are a common cause of male infertility.[1][2] This technical guide provides an in-depth overview of the current understanding of DAZ1 expression patterns during spermatocyte development, its molecular functions, and the methodologies used for its study. While precise quantitative data on expression levels at distinct spermatocyte substages remains an area for further research, this guide synthesizes the available qualitative and semi-quantitative information to provide a comprehensive resource.

DAZ1 Expression and Localization During Spermatogenesis

DAZ1, along with its autosomal homologue DAZL, exhibits a dynamic expression and subcellular localization pattern throughout the various stages of male germ cell development. This intricate regulation underscores its multifaceted role in this complex process.

Table 1: Summary of DAZ1 mRNA and Protein Expression in Human Testicular Germ Cells

| Cell Type | DAZ1 mRNA Expression | DAZ1 Protein Expression | Subcellular Localization |

| Spermatogonia | Present | Present | Predominantly Nuclear |

| Primary Spermatocytes | High | Present | Cytoplasmic |

| Secondary Spermatocytes | Present | Present | Cytoplasmic |

| Round Spermatids | Low/Rare | Low/Rare | Cytoplasmic |

| Elongating Spermatids | Not Detected | Not Detected | - |

| Spermatozoa | Not Detected | Not Detected | - |

Data synthesized from qualitative descriptions in multiple studies.[2]

The expression of DAZ1 mRNA is initiated in spermatogonia and reaches its most intensive accumulation in primary spermatocytes.[2] The DAZ1 protein is predominantly found in the nucleus of spermatogonia.[2] As the cells enter meiosis, the protein relocates to the cytoplasm of spermatocytes.[2] This nucleocytoplasmic shuttling suggests a potential shift in function, from a role in the nucleus in pre-meiotic cells to a cytoplasmic function during meiosis.

Molecular Function of DAZ1 in Spermatocytes

DAZ1 is an RNA-binding protein that is thought to play a key role in the post-transcriptional regulation of gene expression, particularly in the translation of specific mRNAs required for meiosis and subsequent germ cell differentiation.

-

Translational Control: DAZ family proteins are known to interact with poly(A)-binding protein (PABP), suggesting a role in promoting the translation of target mRNAs. This is critical for the timely production of proteins required for meiotic progression.

-

Meiotic Progression: Studies in knockout mouse models have demonstrated that the DAZ homologue, Dazl, is essential for the progression of spermatocytes beyond the pachytene stage of meiosis I.[1] Loss of Dazl leads to a reduction in the number of spermatogonia and impaired differentiation.[1]

-

Interaction with Other Proteins: DAZ1 interacts with other proteins, such as DAZAP1 (DAZ-Associated Protein 1), which is also an RNA-binding protein. This interaction may be important for the transport and localization of specific mRNAs within the cell.

Signaling and Functional Relationships

The functional network of DAZ1 involves its interaction with other RNA-binding proteins and its role in regulating the translation of key meiotic genes.

Caption: Proposed functional pathway of DAZ1 in spermatocytes.

Experimental Protocols

The study of DAZ1 expression in testicular tissue relies on several key molecular and histological techniques. Below are detailed methodologies for some of the most common approaches.

Immunohistochemistry (IHC) for DAZ1 Protein Detection

Objective: To visualize the localization of DAZ1 protein in testicular cross-sections.

Materials:

-

Paraffin-embedded testicular tissue sections (4-5 µm)

-

Xylene

-

Ethanol series (100%, 95%, 70%)

-

Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)

-

Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

-

Primary antibody: anti-DAZ1

-

Secondary antibody: HRP-conjugated goat anti-rabbit/mouse IgG

-

DAB (3,3'-diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated sodium citrate buffer.

-

Heat in a microwave or water bath at 95-100°C for 10-20 minutes.

-

Allow slides to cool to room temperature in the buffer.

-

-

Blocking:

-

Wash slides with PBS (3 x 5 minutes).

-

Incubate with blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-DAZ1 antibody in blocking buffer to the recommended concentration.

-

Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash slides with PBS (3 x 5 minutes).

-

Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

-

Detection:

-

Wash slides with PBS (3 x 5 minutes).

-

Prepare the DAB substrate solution according to the manufacturer's instructions and apply to the slides.

-

Monitor for color development (brown precipitate).

-

Stop the reaction by rinsing with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 30-60 seconds.

-

Rinse with water.

-

Dehydrate through a graded ethanol series and clear with xylene.

-

Mount with a permanent mounting medium.

-

Quantitative Real-Time PCR (qPCR) for DAZ1 mRNA Expression

Objective: To quantify the relative expression levels of DAZ1 mRNA in testicular tissue or isolated germ cells.

Materials:

-

Testicular tissue biopsy or isolated cell populations

-

RNA extraction kit (e.g., TRIzol or column-based kit)

-

DNase I

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

DAZ1-specific primers

-

Reference gene primers (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Protocol:

-

RNA Extraction:

-

Homogenize the tissue or lyse the cells in the appropriate buffer from the RNA extraction kit.

-

Follow the manufacturer's protocol for total RNA isolation.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

RNA Quantification and Quality Control:

-

Measure the RNA concentration and purity using a spectrophotometer (A260/A280 ratio).

-

Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

-

Reverse Transcription:

-

Synthesize cDNA from the total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for DAZ1 or the reference gene, and cDNA template.

-

Run the reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for DAZ1 and the reference gene.

-

Calculate the relative expression of DAZ1 using the ΔΔCt method.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating DAZ1 expression in testicular tissue.

Caption: A generalized workflow for DAZ1 expression analysis.

Conclusion and Future Directions

DAZ1 is an indispensable player in human spermatogenesis, with its expression and localization being tightly regulated during the progression from spermatogonia to spermatocytes. While its role as an RNA-binding protein involved in translational control is established, the specific mRNA targets and the precise molecular mechanisms governing its nucleocytoplasmic transport remain to be fully elucidated. Future research employing advanced techniques such as single-cell RNA sequencing and proteomics on isolated spermatocyte populations will be invaluable in providing a more quantitative and detailed understanding of DAZ1's function. Such knowledge will not only enhance our fundamental understanding of male fertility but may also pave the way for the development of novel diagnostics and therapeutic strategies for infertility.

References

The Evolutionary Conservation of the DAZ Gene Family: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Deleted in Azoospermia (DAZ) gene family, comprising DAZ, DAZL (DAZ-Like), and BOULE, represents a group of highly conserved RNA-binding proteins with indispensable roles in gametogenesis. This technical guide provides a comprehensive overview of the evolutionary trajectory, molecular functions, and regulatory mechanisms of the DAZ gene family. We delve into their distinct and overlapping expression patterns during spermatogenesis, their critical functions in translational regulation, and the experimental methodologies employed to elucidate their biological significance. Particular emphasis is placed on the evolutionary path from the ancestral BOULE to the vertebrate-specific DAZL and the primate-specific DAZ, highlighting the functional diversification that has accompanied these evolutionary transitions. This document aims to serve as a core resource for researchers in reproductive biology and professionals in drug development targeting infertility.

Introduction to the DAZ Gene Family

The DAZ gene family encodes a group of proteins characterized by a highly conserved RNA Recognition Motif (RRM) and one or more DAZ repeats, which are unique to this family.[1] These proteins are almost exclusively expressed in germ cells and are fundamental for fertility in a wide range of animal species.[2] The family consists of three members, each with a distinct evolutionary history and expression pattern:

-

BOULE (Boll): The ancestral member of the family, present in metazoans from sea anemones to humans.[2][3] It is considered the "grandfather" of the DAZ family.[4]

-

DAZL (Dazla): An autosomal homolog that arose from a duplication of BOULE in an early vertebrate ancestor.[3][5]

-

DAZ : A Y-chromosomal gene that originated from the transposition of DAZL in higher primates.[6] In humans, it exists in multiple copies.[2]

Mutations or deletions in these genes are strongly associated with impaired gametogenesis, leading to infertility.[1][6] Specifically, deletions of the DAZ gene cluster on the Y chromosome are a common genetic cause of azoospermia (the absence of sperm in the ejaculate) in men.[3]

Evolutionary Conservation and Phylogeny

The evolution of the DAZ gene family illustrates a fascinating journey of gene duplication, transposition, and functional specialization. BOULE is the most ancient member, with its role in meiosis being conserved across vast evolutionary distances.[3] The emergence of DAZL in vertebrates coincided with the evolution of more complex mechanisms of germ cell development. Finally, the transposition of DAZL to the Y chromosome in primates to become DAZ suggests a more specialized role in spermatogenesis in these species.

Data Presentation: Evolutionary Characteristics

| Gene Member | Chromosomal Location (Human) | Evolutionary Appearance | Key Structural Features |

| BOULE | Autosome (Chromosome 2) | Ancestral (present in invertebrates and vertebrates) | Single RNA Recognition Motif (RRM), one DAZ repeat |

| DAZL | Autosome (Chromosome 3) | Early Vertebrates | Single RRM, one DAZ repeat |

| DAZ | Y Chromosome | Higher Primates | Single RRM, multiple DAZ repeats (variable copy number) |

Expression and Function in Spermatogenesis

The members of the DAZ gene family exhibit distinct but overlapping expression patterns throughout the different stages of spermatogenesis, suggesting both unique and redundant functions.

Data Presentation: Expression Patterns in Human Spermatogenesis

| Gene | Spermatogonia | Spermatocytes | Round Spermatids | Elongating Spermatids |

| DAZL | ++ | ++ | + | - |

| BOULE | - | ++ (Pachytene) | + | - |

| DAZ | ++ | + | - | - |

Key: ++ (High Expression), + (Low/Moderate Expression), - (No/Negligible Expression)

DAZL is expressed early, in spermatogonia and continues into the meiotic stages in spermatocytes.[7][8] BOULE expression is more restricted, commencing in pachytene spermatocytes and persisting into round spermatids, consistent with its role in meiosis.[7][8] DAZ is expressed in spermatogonia and early spermatocytes.[8]

Molecular Functions

The primary function of the DAZ family proteins is the post-transcriptional regulation of gene expression through binding to specific mRNA targets. They are key players in translational control, influencing the timing and efficiency of protein synthesis for genes crucial for germ cell development.

In Drosophila, the Boule protein is a critical regulator of the G2/M transition in meiosis. It achieves this by binding to the 3'-UTR of twine mRNA, the homolog of the cell cycle phosphatase CDC25, and promoting its translation.[9] The resulting Twine/CDC25 protein then activates the Maturation Promoting Factor (MPF), a complex of Cyclin B and CDK1, which drives the cell into meiosis. This fundamental mechanism is thought to be conserved in humans.

DAZL functions as a potent activator of translation for a wide array of target mRNAs essential for germ cell proliferation and differentiation. A key mechanism for this activation is its interaction with Poly(A)-Binding Protein (PABP).[10] DAZL binds to the 3'-UTR of its target mRNAs and recruits PABP, which in turn interacts with the cap-binding complex at the 5'-end of the mRNA. This "closed-loop" formation enhances the recruitment of ribosomal subunits and promotes efficient translation initiation.

Experimental Protocols

Yeast Two-Hybrid (Y2H) Screening for Interacting Proteins

This protocol outlines the identification of proteins that interact with a DAZ family member (the "bait").

Methodology:

-

Bait and Prey Plasmid Construction:

-

Clone the full-length coding sequence of the DAZ family member of interest into a bait vector (e.g., pGBKT7), creating a fusion with a DNA-binding domain (BD), such as GAL4-BD.

-

A human testis cDNA library is cloned into a prey vector (e.g., pGADT7), creating a library of fusion proteins with a transcriptional activation domain (AD), such as GAL4-AD.

-

-

Yeast Transformation and Mating:

-

Transform a suitable yeast strain (e.g., AH109) with the bait plasmid and select for transformants.

-

Mate the bait-containing yeast strain with a yeast strain of the opposite mating type (e.g., Y187) pre-transformed with the prey library.

-

-

Selection of Positive Interactions:

-

Plate the diploid yeast on selective medium lacking specific nutrients (e.g., tryptophan, leucine, histidine, and adenine). Only yeast cells where the bait and prey proteins interact, bringing the BD and AD into proximity to activate reporter genes (e.g., HIS3, ADE2), will grow.

-

-

Reporter Gene Assay:

-

Perform a β-galactosidase (LacZ) colony-lift filter assay to confirm the activation of a second reporter gene, providing higher confidence in the interaction.

-

-

Identification of Interacting Proteins:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the cDNA insert in the prey plasmid to identify the interacting protein.

-

-

Validation:

-

Validate the interaction using an independent method, such as co-immunoprecipitation from mammalian cells co-transfected with the DAZ family protein and the identified interacting partner.

-

RNA Immunoprecipitation followed by Sequencing (RIP-Seq)

This protocol is for the identification of RNA molecules that are bound by a specific DAZ family protein in vivo.

Methodology:

-

Cell/Tissue Lysis:

-

Homogenize fresh or frozen testicular tissue, or isolated spermatogenic cells, in a lysis buffer containing RNase inhibitors and protease inhibitors to preserve the integrity of RNA-protein complexes.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with magnetic beads (e.g., Protein A/G) that have been pre-coated with a specific antibody against the DAZ family protein of interest.

-

Allow the antibody to bind to its target protein, thereby capturing the protein and its associated RNA molecules.

-

-

Washing:

-

Perform a series of stringent washes with wash buffers to remove proteins and RNA that are not specifically bound to the antibody-protein complex.

-

-

RNA Elution and Purification:

-

Elute the RNA from the immunoprecipitated complexes using a proteinase K digestion to degrade the protein components.

-

Purify the RNA using a standard RNA extraction method (e.g., phenol-chloroform extraction followed by ethanol precipitation or a column-based kit).

-

-

Library Preparation and Sequencing:

-

Construct a cDNA library from the purified RNA.

-

Perform high-throughput sequencing (e.g., Illumina sequencing) on the cDNA library.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Identify RNA transcripts that are significantly enriched in the immunoprecipitated sample compared to a negative control (e.g., an immunoprecipitation with a non-specific IgG antibody).

-

Conclusion

The DAZ gene family stands as a paradigm of evolutionary adaptation in the context of reproductive biology. From the ancient meiotic regulator BOULE to the more recently evolved DAZ, these RNA-binding proteins have been pivotal in shaping the complexities of gametogenesis. Their roles in the post-transcriptional regulation of a suite of genes essential for germ cell development underscore their importance in fertility. The methodologies detailed in this guide provide a robust framework for the continued investigation of this critical gene family. A deeper understanding of the molecular mechanisms governed by DAZ, DAZL, and BOULE holds significant promise for the diagnosis and therapeutic intervention in cases of human infertility. Future research, leveraging advanced techniques such as single-cell transcriptomics and proteomics, will undoubtedly further unravel the intricate regulatory networks controlled by these master regulators of germline development.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel approach for the analysis of DAZ gene copy number in severely idiopathic infertile men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The DAZL family proteins are PABP-binding proteins that regulate translation in germ cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Protein-RNA Interactions in Mouse Testis Tissue Using fRIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholar.ui.ac.id [scholar.ui.ac.id]

- 7. The roles of the DAZ family in spermatogenesis: More than just translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DAZ Family Proteins, Key Players for Germ Cell Development [ijbs.com]

- 9. biorxiv.org [biorxiv.org]

- 10. The DAZL family proteins are PABP-binding proteins that regulate translation in germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

DAZ1's Involvement in Translational Regulation of mRNA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Deleted in Azoospermia 1 (DAZ1) protein is an RNA-binding protein (RBP) crucial for germ cell development and spermatogenesis.[1][2] Primarily expressed in spermatogonia, DAZ1 is a key regulator of gene expression at the post-transcriptional level.[1] Its mechanism involves binding to the 3'-untranslated region (3'-UTR) of specific messenger RNAs (mRNAs) to modulate their translation.[1][3] Dysregulation or deletion of the DAZ1 gene is strongly associated with male infertility, making it a significant area of study for both basic research and potential therapeutic development.[2] This document provides a technical overview of the core mechanisms by which DAZ1 controls mRNA translation, detailed protocols for key experimental assays used in its study, and quantitative data illustrating its functional impact.

Core Mechanism of Translational Regulation

DAZ1 functions as a sequence-specific RBP that can either enhance or repress the translation of its target mRNAs. The prevailing evidence points to its role as a translational activator, particularly during the critical stages of germ cell progression to meiosis.[1][2]

3'-UTR Binding and Motif Recognition

DAZ1 selectively binds to its target mRNAs by recognizing a specific de novo motif, UGUU , located within the 3'-UTR.[3] Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) sequencing has shown that DAZ1 binding peaks are predominantly found in the 3'-UTR of its target transcripts.[3] The number and context of these motifs within the 3'-UTR can influence the affinity of DAZ1 binding and the magnitude of the subsequent translational regulation.[3]

Interaction with the Translation Machinery

A key aspect of DAZ1's function is its interaction with the general translation machinery. It is proposed that DAZ1 interacts with the Poly(A)-Binding Protein (PABP), a crucial factor for promoting translation initiation and mRNA stability.[2] This interaction is thought to facilitate the "closed-loop" formation of the mRNA, where the 5' cap and the 3' poly(A) tail are brought into proximity, leading to efficient ribosome recruitment and initiation of translation. By binding to the 3'-UTR and recruiting factors like PABP, DAZ1 effectively enhances the translation of otherwise dormant or inefficiently translated mRNAs in germ cells.[2]

Visualizing the DAZ1-Mediated Activation Pathway

The following diagram illustrates the proposed mechanism for DAZ1-mediated translational enhancement. DAZ1 binds to UGUU motifs in the 3'-UTR of a target mRNA and interacts with PABP, which is bound to the poly(A) tail. This complex is believed to promote the recruitment of the ribosomal machinery to the 5' end of the mRNA, thereby stimulating translation initiation.

Key Experimental Evidence & Methodologies

The role of DAZ1 in translational regulation is elucidated through several key high-throughput and targeted molecular biology techniques.

Identifying DAZ1-bound mRNAs via RNA Immunoprecipitation (RIP)

RIP is an antibody-based technique used to isolate and identify RNA molecules associated with a specific RNA-binding protein in vivo.[4] This method is fundamental for determining the direct mRNA targets of DAZ1.

The workflow involves crosslinking protein-RNA complexes in living cells, immunoprecipitating the protein of interest (DAZ1), and then sequencing the associated RNAs to identify them.

This protocol is a representative methodology adapted from established procedures.[2][5][6]

-

Cell Preparation and Crosslinking:

-

Culture cells to approximately 80-90% confluency.

-

(Optional but recommended for stable interactions) Add formaldehyde to a final concentration of 0.1-1% to crosslink protein-RNA complexes. Incubate for 10 minutes at room temperature with gentle rocking.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

-

Harvest cells by scraping, then wash twice with ice-cold PBS.

-

-

Lysis and Sonication:

-

Resuspend the cell pellet in a polysome lysis buffer (e.g., 150 mM KCl, 25 mM Tris pH 7.4, 5 mM EDTA, 0.5% NP40) supplemented with protease inhibitors and RNase inhibitors.[5]

-

Incubate on ice for 10-15 minutes.

-

Shear the chromatin and fragment the lysate using a sonicator or by passing it through a fine-gauge needle. The goal is to obtain fragments of 200-500 bp.

-

Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris. The supernatant is the cleared lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Transfer the pre-cleared supernatant to a new tube and set aside a small aliquot as "Input" control.

-

Add an antibody specific to DAZ1 (or a negative control IgG) to the lysate and incubate overnight at 4°C with rotation.

-

Add pre-washed Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads extensively (3-5 times) with a high-salt wash buffer to remove non-specifically bound proteins and RNA.

-

-

Elution and RNA Purification:

-

Resuspend the beads in a buffer containing Proteinase K and incubate at 55°C for 30-60 minutes to digest the protein.

-

If crosslinked, reverse the crosslinks by heating at 65°C for 1-2 hours.

-

Purify the RNA from the supernatant using phenol-chloroform extraction or a column-based RNA purification kit.

-

-

Analysis:

-

The purified RNA can be analyzed by RT-qPCR for specific targets or subjected to high-throughput sequencing (RIP-Seq) to identify all bound transcripts genome-wide.

-

Assessing Translational Status with Polysome Profiling

Polysome profiling separates mRNAs based on the number of ribosomes they are associated with, using sucrose gradient ultracentrifugation.[7] Actively translated mRNAs are bound by multiple ribosomes (polysomes) and sediment deeper into the gradient, while poorly translated or untranslated mRNAs are found in the lighter fractions with monosomes or free of ribosomes.[8]

This protocol is a representative methodology adapted from established procedures.[1][3][9]

-

Preparation:

-

Prepare linear sucrose gradients (e.g., 15% to 50% w/v) in ultracentrifuge tubes using a gradient maker. The buffer should contain salts and MgCl2 to maintain ribosome integrity (e.g., 100 mM KCl, 5 mM MgCl2, 10 mM HEPES pH 7.4).[3]

-

Chill the ultracentrifuge rotor and buckets to 4°C.

-

-

Cell Treatment and Lysis:

-

Treat cultured cells with cycloheximide (100 µg/mL) for 10-15 minutes before harvesting to "freeze" ribosomes on the mRNA.[9]

-